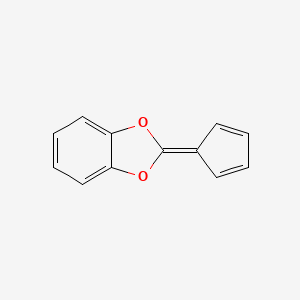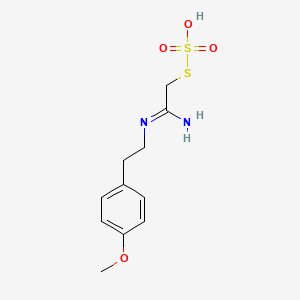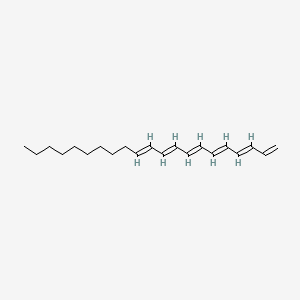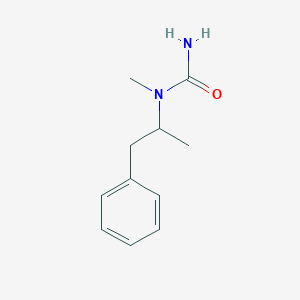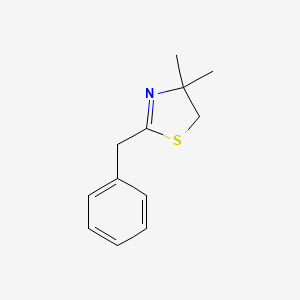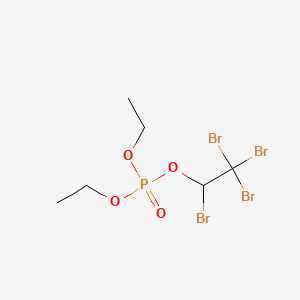methanone CAS No. 43221-41-6](/img/structure/B14651417.png)
[2,4-Dihydroxy-5-(1-phenylethyl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products such as sunscreens, plastics, and coatings. This particular compound is characterized by the presence of two hydroxyl groups and a phenyl group attached to a central benzophenone structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone typically involves the condensation of 2,4-dihydroxybenzophenone with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: In chemistry, 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is used as a starting material for the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be investigated for its interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzophenones, including 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone, are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Industrially, this compound is used in the formulation of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.
作用机制
The mechanism of action of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone involves its ability to absorb ultraviolet light, which prevents the penetration of harmful UV radiation. The hydroxyl groups can also participate in redox reactions, contributing to its antioxidant properties. The compound may interact with cellular components, protecting them from oxidative damage.
相似化合物的比较
Benzophenone: The parent compound with similar UV-absorbing properties.
2,4-Dihydroxybenzophenone: A simpler derivative with two hydroxyl groups.
4-Hydroxybenzophenone: Another derivative with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility and interaction with other molecules compared to simpler benzophenone derivatives.
属性
CAS 编号 |
43221-41-6 |
|---|---|
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
[2,4-dihydroxy-5-(1-phenylethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O3/c1-14(15-8-4-2-5-9-15)17-12-18(20(23)13-19(17)22)21(24)16-10-6-3-7-11-16/h2-14,22-23H,1H3 |
InChI 键 |
KJPQKOQUWIVRAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


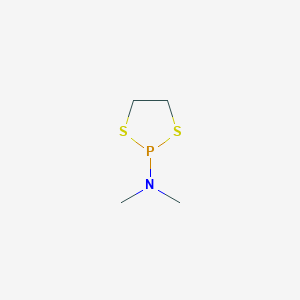
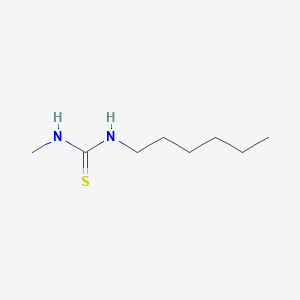
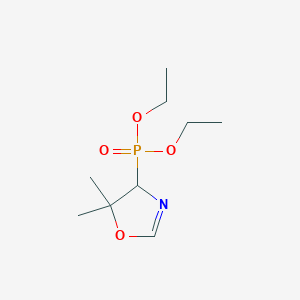
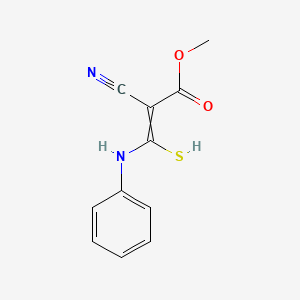
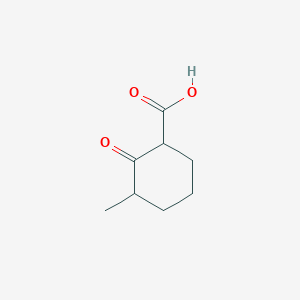
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
